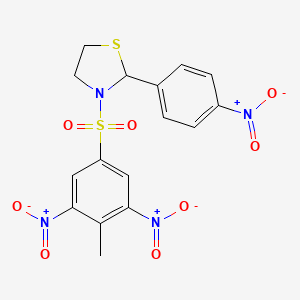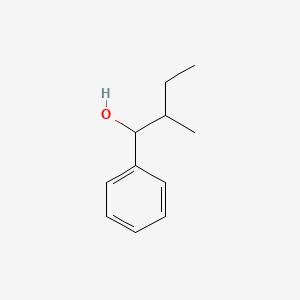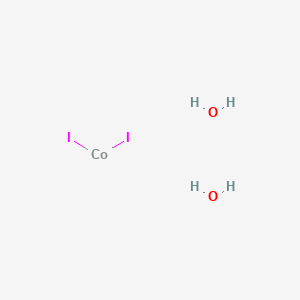
Cobalt iodide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt iodide dihydrate can be synthesized by reacting cobalt(II) oxide or other cobalt compounds with hydroiodic acid. The reaction typically involves dissolving cobalt(II) oxide in hydroiodic acid, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods
In industrial settings, this compound is produced by treating cobalt powder with gaseous hydrogen iodide. This method ensures a high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cobalt iodide dihydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) iodide can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced back to cobalt metal under specific conditions.
Substitution: Cobalt iodide can participate in substitution reactions where iodide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like nitric acid and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving this compound include cobalt(III) iodide, cobalt metal, and various cobalt complexes depending on the reagents and conditions used .
Scientific Research Applications
Cobalt iodide dihydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of cobalt iodide dihydrate involves its ability to act as a catalyst in various chemical reactions. The cobalt ion can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This catalytic activity is crucial in processes like oxidative esterification and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
Cobalt iodide dihydrate can be compared with other cobalt halides, such as:
Cobalt(II) chloride (CoCl₂): Known for its use in humidity indicators and as a catalyst.
Cobalt(II) bromide (CoBr₂): Used in organic synthesis and as a catalyst.
Cobalt(II) fluoride (CoF₂): Utilized in the production of ceramics and glass.
Uniqueness
This compound is unique due to its specific reactivity with iodide ions, which makes it particularly useful in certain catalytic processes and chemical syntheses. Its hydrated form also provides distinct properties compared to its anhydrous counterparts .
Properties
Molecular Formula |
CoH4I2O2 |
|---|---|
Molecular Weight |
348.773 g/mol |
IUPAC Name |
diiodocobalt;dihydrate |
InChI |
InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
InChI Key |
GIJGBKYNIRFTKD-UHFFFAOYSA-L |
Canonical SMILES |
O.O.[Co](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


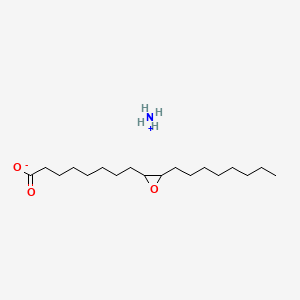
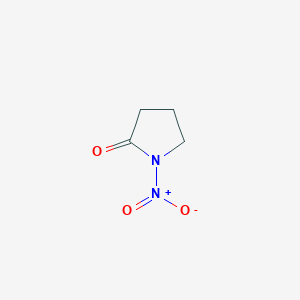


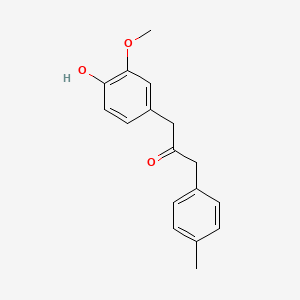
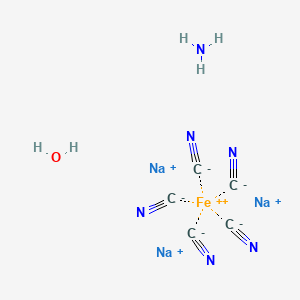
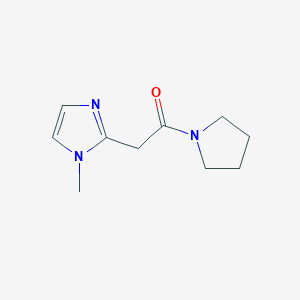
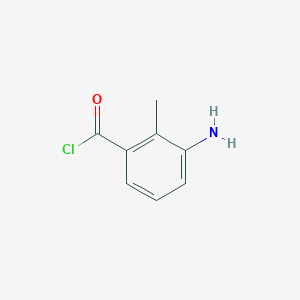
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy-](/img/structure/B13818601.png)
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
